molecular formula C11H9NO4S B3407647 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid CAS No. 78951-11-8

2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B3407647
CAS No.: 78951-11-8
M. Wt: 251.26 g/mol
InChI Key: HBAJAVBPXWWMOM-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is a thiazolidine-2,4-dione (TZD) derivative that serves as a versatile and privileged scaffold in medicinal chemistry research. The TZD core structure is recognized for its wide spectrum of biological activities, making this compound a valuable building block for developing novel therapeutic agents. In anticancer research, TZD-based compounds like this one have demonstrated significant in vitro antiproliferative activity against a range of human tumor cell lines, including leukemia, and breast cancer. The mechanism of action is multi-factorial, often involving the induction of apoptosis and the modulation of key signaling pathways. Furthermore, this compound is a key synthetic intermediate for generating more complex molecules, such as various amides and conjugates, designed to enhance potency and selectivity. Beyond oncology, this chemical entity shows considerable promise in infectious disease research. Structural analogues have exhibited potent antibacterial activity , particularly against Gram-positive bacterial strains, with some derivatives displaying Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, comparable to or even surpassing standard reference drugs like oxacillin. Additional research avenues include exploring its potential as an antioxidant and anti-inflammatory agent . Related TZD-acetamide compounds have been investigated for their ability to scavenge free radicals (DPPH) and inhibit the secretion of pro-inflammatory cytokines like IL-1β, which are key mediators in diseases such as atherosclerosis and rheumatoid arthritis. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAJAVBPXWWMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors One common method starts with the condensation of thiourea with a phenyl-substituted α,β-unsaturated carbonyl compound, followed by cyclization to form the thiazolidine ring

Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of catalytic agents to improve yield and purity, would apply.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The phenyl group and the acetic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, acids, or bases depending on the specific substitution reaction.

Major Products: The major products depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Activity : Thiazolidinones have been studied for their potential as antidiabetic agents. Research indicates that derivatives of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid can improve insulin sensitivity and reduce blood glucose levels in diabetic models. A study demonstrated that the compound exhibited significant hypoglycemic effects in streptozotocin-induced diabetic rats .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
  • Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated through disk diffusion methods, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Biochemical Applications

  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain enzymes involved in metabolic pathways related to diabetes and cancer progression. For instance, studies have highlighted its inhibitory effects on α-glucosidase and protein tyrosine phosphatases .
  • Drug Design : Due to its structural characteristics, this compound serves as a scaffold for designing novel drug candidates. Computational studies have been conducted to optimize its pharmacokinetic properties through structural modifications aimed at enhancing bioavailability and selectivity .

Materials Science Applications

  • Polymer Chemistry : The compound is being explored as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research on copolymerization techniques has shown that incorporating thiazolidinone derivatives can yield materials with improved performance characteristics .
  • Nanotechnology : Recent studies have investigated the use of this compound in the synthesis of nanoparticles for drug delivery systems. The functionalization of nanoparticles with this compound can improve targeting efficiency and reduce side effects associated with conventional therapies .

Case Studies

StudyFocusFindings
Study 1Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of the compound .
Study 2Anticancer ActivityShowed inhibition of cancer cell proliferation through apoptosis induction mechanisms .
Study 3Antimicrobial EfficacyEffective against multiple bacterial strains with varying degrees of susceptibility .

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid in biological systems is not fully understood. compounds with similar structures often interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a detailed comparison with structurally related compounds:

Structural Features and Substituent Variations

  • Compound 18 (2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide):
    Differs by the presence of a thiadiazole ring linked to a trimethoxyphenyl group. This substitution enhances antitumor activity, as evidenced by IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549) .
  • Compound 76 ([2-{[(4-hydroxyphenyl)methylidene]hydrazinylidene}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid):
    Contains a hydrazinylidene substituent with a hydroxyphenyl group, contributing to anti-Toxoplasma gondii activity. Reported yield: 77%, mp = 236–238°C .
  • Compound 5a-e (2-{2-aryl-3-(nicotinamido)-4-oxo-1,3-thiazolidin-5-yl}acetic acid):
    Features a nicotinamide group at position 3, which improves antifungal and antibacterial activity. Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) show enhanced potency .
  • Compound 4 (Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate):
    Incorporates a dichlorothiazole group, leading to a higher melting point (248–250°C) and distinct NMR spectral shifts .

Physicochemical Properties

Key data for selected derivatives:

Compound Yield (%) Melting Point (°C) Key Substituents Biological Activity
Target compound - - Phenyl, dioxo, acetic acid Broad-spectrum (reference scaffold)
Compound 18 - - Thiadiazole, trimethoxyphenyl Antitumor (IC50: 12.7–15.28 mg/mL)
Compound 76 77 236–238 Hydrazinylidene, hydroxyphenyl Anti-T. gondii
Compound 5a - - Nicotinamide, aryl Antifungal, antibacterial
Compound 4 65 248–250 Dichlorothiazole, hydrazinylidene Antimicrobial

Biological Activity

2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid is a member of the thiazolidine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies, highlighting its anticancer, antibacterial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H16N2O3S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

It features a thiazolidine ring with two carbonyl groups, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of several thiazolidine derivatives on cancer cell lines such as K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer). The IC50 values for these compounds ranged from 8.5 µM to 25.6 µM, indicating potent anticancer activity compared to cisplatin (21.5 µM) as a control .
Cell LineIC50 (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via both extrinsic and intrinsic pathways . The compounds were shown to inhibit cell proliferation and induce apoptosis in HeLa cells.

Antibacterial Activity

The antibacterial properties of thiazolidine derivatives are well-documented:

  • In Vitro Studies : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Many exhibited comparable or superior activity to standard antibiotics like oxacillin .
Bacterial StrainActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate

Anti-inflammatory Activity

Research indicates that thiazolidine derivatives possess anti-inflammatory effects:

  • Inflammation Models : In animal models, compounds demonstrated significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of these compounds has also been explored:

  • Radical Scavenging Assays : Thiazolidine derivatives exhibited notable free radical scavenging activities, which may contribute to their overall therapeutic potential against oxidative stress-related conditions .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study involving a series of thiazolidine derivatives showed that compound 18 had the highest antiproliferative activity against human lung, breast, and liver cancer cells compared to irinotecan .
  • Antibacterial Efficacy Against Resistant Strains : Another research highlighted the effectiveness of thiazolidine compounds against antibiotic-resistant strains of bacteria, emphasizing their potential role in modern antibiotic therapy .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid?

The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key steps include:

  • Reagent selection : Use of acetic acid derivatives and phenyl-substituted thiazolidinone precursors to ensure regioselectivity .
  • Reaction optimization : Temperature control (e.g., reflux at 80–100°C) and pH adjustments to minimize side reactions .
  • Purification : Column chromatography or recrystallization from solvents like DMF/acetic acid mixtures to isolate the pure product .

Q. How is the structural characterization of this compound validated in academic research?

  • Spectroscopic techniques :
    • NMR : Assign peaks for the thiazolidinone ring (δ 3.5–4.5 ppm for CH₂ groups) and phenyl protons (δ 7.2–7.8 ppm) .
    • IR : Confirm carbonyl stretches (1700–1750 cm⁻¹) and thiazolidinone C=S bonds (1250–1350 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .

Q. What experimental approaches are used to assess its biological activity?

  • In vitro assays : Enzyme inhibition studies (e.g., α-glucosidase or kinase assays) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays to quantify interactions with targets like G-protein-coupled receptors .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side products?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMSO vs. acetonitrile), reaction time, and catalyst loading .
  • In situ monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust conditions dynamically .
  • Spectroscopic validation : Compare intermediates’ FT-IR and ¹H NMR data with computational predictions (e.g., Gaussian 09) to confirm reaction pathways .

Q. How should contradictions in spectral or crystallographic data be resolved?

  • Reproducibility checks : Repeat experiments under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
  • Advanced crystallography : Re-process diffraction data with SHELXL to refine disorder models or twinning parameters .
  • DFT calculations : Validate NMR/IR assignments using molecular modeling software (e.g., ORCA) .

Q. What computational tools are suitable for predicting the compound’s toxicity and binding affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes) .
  • Toxicity prediction : Apply QSAR models via platforms like ProTox-II to estimate LD₅₀ and hepatotoxicity risks .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogens or methoxy groups) on the phenyl ring .
  • Biological assays : Compare IC₅₀ values across analogs to identify critical functional groups .
  • Electrostatic potential mapping : Use Multiwfn to correlate charge distribution with activity .

Q. What methodologies address stability challenges in aqueous or biological matrices?

  • pH stability studies : Monitor degradation via UV-Vis spectroscopy at physiological pH (7.4) and acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmospheres .
  • Metabolite profiling : Use LC-HRMS to identify hydrolysis or oxidation products in simulated biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.